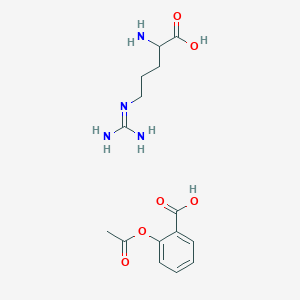
Aspirin Arginine pound>>Arginine acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine acetylsalicylate: L-arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and immune function . Acetylsalicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties . The combination of these two compounds aims to leverage the benefits of both, potentially enhancing therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-arginine acetylsalicylate involves the reaction of L-arginine with acetylsalicylic acid under controlled conditions. The process typically includes:
Reactants: L-arginine and acetylsalicylic acid.
Solvent: A suitable solvent such as water or ethanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure L-arginine acetylsalicylate.
Industrial Production Methods: Industrial production of L-arginine acetylsalicylate follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of L-arginine and acetylsalicylic acid.
Continuous Reactors: Use of continuous flow reactors to maintain consistent reaction conditions.
Automated Systems: Automation for precise control of reaction parameters.
Quality Control: Rigorous quality control measures to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: L-arginine acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to release L-arginine and acetylsalicylic acid.
Oxidation: L-arginine can undergo oxidation to form nitric oxide, a key signaling molecule.
Acetylation: Acetylsalicylic acid can acetylate proteins, such as cyclooxygenase enzymes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or enzymatic oxidation.
Acetylation: Acetylsalicylic acid in the presence of target proteins or enzymes.
Major Products Formed:
Hydrolysis: L-arginine and acetylsalicylic acid.
Oxidation: Nitric oxide and other nitrogen oxides.
Acetylation: Acetylated proteins and enzymes.
Scientific Research Applications
Chemistry: L-arginine acetylsalicylate is used in chemical research to study the interactions between amino acids and NSAIDs. It serves as a model compound for investigating the effects of acetylation on protein function .
Biology: In biological research, L-arginine acetylsalicylate is used to explore the role of nitric oxide in cellular signaling and immune responses. It is also studied for its potential to modulate inflammatory pathways .
Medicine: Medically, L-arginine acetylsalicylate is investigated for its potential to treat cardiovascular diseases, given its vasodilatory and antiplatelet effects. It is also studied for its potential benefits in wound healing and immune modulation .
Industry: In the industrial sector, L-arginine acetylsalicylate is used in the formulation of supplements and pharmaceuticals aimed at enhancing cardiovascular health and reducing inflammation .
Mechanism of Action
Molecular Targets and Pathways: L-arginine acetylsalicylate exerts its effects through multiple mechanisms:
Nitric Oxide Production: L-arginine serves as a precursor for nitric oxide, which is produced by nitric oxide synthase enzymes.
Cyclooxygenase Inhibition: Acetylsalicylic acid irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, reducing the production of pro-inflammatory prostaglandins.
Protein Acetylation: Acetylsalicylic acid acetylates various proteins, modulating their function and contributing to anti-inflammatory and antiplatelet effects.
Comparison with Similar Compounds
Lysine acetylsalicylate: Similar to L-arginine acetylsalicylate, this compound combines lysine with acetylsalicylic acid and is used for its anti-inflammatory and analgesic properties.
L-arginine hydrochloride: This compound is used as a supplement to increase nitric oxide production and improve cardiovascular health.
Acetylsalicylic acid (aspirin): A widely used NSAID for pain relief, anti-inflammatory, and antiplatelet effects.
Uniqueness: L-arginine acetylsalicylate is unique in its dual action, combining the benefits of L-arginine and acetylsalicylic acid. This combination allows for enhanced therapeutic effects, particularly in cardiovascular health and inflammation modulation .
Properties
IUPAC Name |
2-acetyloxybenzoic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXGQLMXDIPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37466-22-1 |
Source


|
| Record name | Arginine, mono[2-(acetyloxy)benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;methane](/img/structure/B13390144.png)
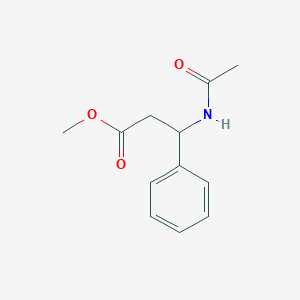
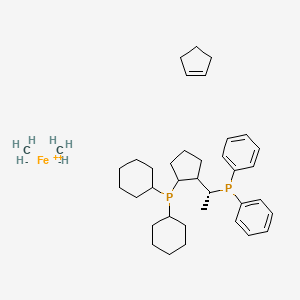
![1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390168.png)
![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)

![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)

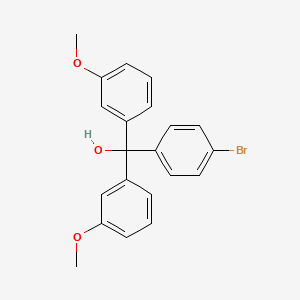
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
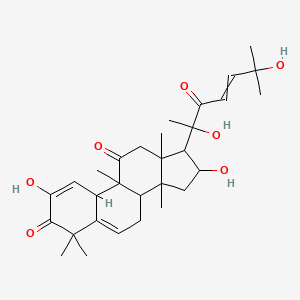
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
